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Compound of Interest

Compound Name: Nifekalant

Cat. No.: B1678771

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von Nifekalant im Vergleich zu
anderen Antiarrhythmika, unterstitzt durch experimentelle Daten aus Studien mit
verschiedenen Spezies.

Einfilhrung in Nifekalant

Nifekalant ist ein Antiarrhythmikum der Klasse Ill, das hauptséachlich in Japan zur Behandlung
von lebensbedrohlichen ventrikularen Arrhythmien wie ventrikularer Tachykardie und
Kammerflimmern eingesetzt wird.[1] Sein primarer Wirkmechanismus ist die Verlangerung des
kardialen Aktionspotentials.[1]

Wirkmechanismus: Nifekalant blockiert selektiv die schnelle Komponente des verzégerten
Gleichrichter-Kaliumstroms (I_Kr).[1] Diese Blockade verlangsamt den Ausstrom von
Kaliumionen wahrend der Repolarisationsphase des Herzaktionspotentials.[1] Dies fuhrt zu
einer Verlangerung der Aktionspotentialdauer (APD) und der effektiven Refraktarperiode (ERP)
in den Vorhof- und Ventrikelmyozyten.[1] Im Gegensatz zu vielen anderen Antiarrhythmika hat
Nifekalant nur minimale Auswirkungen auf Natrium- (Na+) oder Kalziumkanéle (Ca2+) und
besitzt keine B-blockierende Wirkung, was zu einem gezielteren Wirkspektrum mit potenziell
weniger Off-Target-Effekten fuhrt.[1][2]
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Wirkmechanismus von Nifekalant

Vergleich mit Alternativen Antiarrhythmika
Nifekalant vs. Amiodaron

Amiodaron ist ebenfalls ein Antiarrhythmikum der Klasse lll, blockiert jedoch im Gegensatz
zum reinen Kaliumkanalblocker Nifekalant mehrere lonenkanéle, einschliel3lich Natrium- und
Kalziumkanalen, und hat a- und B-adrenerge Blockadewirkungen.[3] Dies kann zu
unerwiinschten hdmodynamischen Effekten wie Hypotonie und Bradykardie fuhren.[4]

Tabelle 1: Vergleichsdaten von Nifekalant und Amiodaron (Tiermodell Schwein)
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Nifekalant Amiodaron Saline Gruppe
Parameter p-Wert
Gruppe (n=10) Gruppe (n=10) (n=10)
48-Stunden- < 0.001 (Nif vs.
. 9/10 (90%) 0/10 (0%) 3/10 (30%) _
Uberleben Ami)
Erforderliche
Signifikant o
Schocks o Signifikant hoher - <0.001
niedriger
(Anzahl)
Zeit bis ROSC Signifikant kirzer ~ Signifikant langer - <0.001
] ) Signifikant o
Adrenalin-Dosis o Signifikant héher - <0.001
niedriger
Koronarer o Signifikant
) Signifikant héher o - <0.05
Perfusionsdruck niedriger

Daten aus einer
Studie mit einem
Schweinemodell
fur verlangertes
Kammerflimmern

Experimentelles Protokoll: Schweinemodell fur verlangertes Kammerflimmern

e Spezies: Landrasse/grol3e weil3e Schweine beiderlei Geschlechts (35-40 kg).

» Anasthesie: Propofol-Induktion, gefolgt von einer kontinuierlichen Infusion von Propofol und

Fentanyl. Mechanische Beatmung.

e Arrhythmie-Induktion: Kammerflimmern (VF) wird durch einen 50-Hz-Wechselstrom

induziert, der Uber eine epikardiale Schrittmacherelektrode am rechten Ventrikel zugefuhrt

wird.

o Studiendesign: Nach 8 Minuten unbehandeltem VF werden die Tiere randomisiert und

erhalten Bolusdosen von Epinephrin und entweder Nifekalant, Amiodaron oder

Kochsalzl6sung.
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e Behandlung: Unmittelbar nach der Medikamentengabe wird mit der Herz-Lungen-

Wiederbelebung (HLW) begonnen. Nach 2 Minuten wird eine Defibrillation versucht. Die

HLW wird nach jedem Defibrillationsversuch fur weitere 2 Minuten fortgesetzt.

e Messungen: Hamodynamische Parameter (z. B. Aortendruck, koronarer Perfusionsdruck)

werden kontinuierlich Gberwacht. Die primaren Endpunkte sind die Wiederherstellung des
Spontankreislaufs (ROSC) und das 48-Stunden-Uberleben.

Nifekalant vs. Sotalol

Sotalol ist ein Antiarrhythmikum der Klasse Ill, das auch nicht-selektive -blockierende

Eigenschaften aufweist.[5]

Tabelle 2: Vergleich von Nifekalant und Sotalol bei Patienten mit induzierbarer ventrikularer

Tachyarrhythmie (VTA)

Parameter

Nifekalant

Sotalol

Anmerkungen

Unterdriickung der

induzierbaren VTA

5 von 14 Patienten
(36%)

4 von 14 Patienten
(29%)

Kein signifikanter

Unterschied

Vorhersage der

Sotalol-Wirkung

Bei 13 von 14
Patienten (93%)

Die Reaktion auf
Nifekalant sagte die

Reaktion auf Sotalol

voraus
Verlangerung des o o Ahnliche
Signifikant Signifikant
QTc-Intervalls Verlangerung
Verlangerung der o o Ahnliche
) Signifikant Signifikant
ventrikularen ERP Verlangerung
] o Nur Sotalol zeigte
Keine signifikante ) ]
Herzfrequenz B Verlangsamt eine B-blockierende
Anderung )
Wirkung
Daten aus einer
klinischen Studie mit
14 Patienten mit
anhaltender VTA.[6]
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Experimentelles Protokoll: Elektrophysiologische Untersuchung am Menschen

» Patientenpopulation: Patienten mit anhaltender ventrikularer Tachyarrhythmie (VTA) im
Zusammenhang mit einer strukturellen Herzerkrankung, bei denen auch eine VTA
induzierbar ist.

» Studiendesign: Eine programmierte elektrische Stimulation (PES) wird zu drei Zeitpunkten
durchgefuhrt: im Ausgangszustand, nach intravendser Gabe von Nifekalant und nach oraler
Gabe von Sotalol.

o Medikamentengabe:
o Nifekalant: Intravenose Infusion.

o Sotalol: Orale Verabreichung Uber mehrere Tage bis zum Erreichen eines Steady-State-
Spiegels.

» Stimulationsprotokoll: Programmierte ventrikulare Stimulation mit bis zu drei zusatzlichen
Stimuli von zwei Stellen im rechten Ventrikel, um die Induzierbarkeit von VTA zu testen.

o Messungen: Induzierbarkeit von VTA, effektive Refraktarperiode (ERP) des Ventrikels, QT-
und QTc-Intervall und Herzfrequenz.

o Endpunkt: Die primaren Endpunkte sind die Nicht-Induzierbarkeit von anhaltender VTA und
Veranderungen der elektrophysiologischen Parameter.

Nifekalant vs. Klasse-lI-Antiarrhythmika (Lidocain &
Procainamid)

Klasse-I-Antiarrhythmika wirken primar durch die Blockade von Natriumkandalen. Nifekalant hat
sich bei Patienten, die auf Lidocain nicht ansprechen, als wirksam erwiesen.[7] In einer Studie,
in der Nifekalant mit Procainamid verglichen wurde, zeigten beide eine vergleichbare
Wirksamkeit bei der Unterdriickung der Induktion von ventrikularer Tachykardie.

Tabelle 3: Vergleich von Nifekalant mit Klasse-I-Wirkstoffen
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Vergleich Spezies

Ergebnis

Nifekalant vs. Lidocain Mensch

Nifekalant war bei vielen
Patienten wirksam, die auf
Lidocain und andere
Antiarrhythmika refraktér

waren.

Nifekalant vs. Procainamid Mensch

Vergleichbare Wirksamkeit bei
der Unterdriickung der VT-
Induktion (4/15 bei Nifekalant
vs. 6/15 bei Procainamid,
p=NS).
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Allgemeiner experimenteller Arbeitsablauf
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Schlussfolgerung

Nifekalant zeigt als reiner Klasse-III-Wirkstoff ein vielversprechendes antiarrhythmisches
Profil.[7] Tiermodelle, insbesondere Studien an Schweinen, deuten darauf hin, dass Nifekalant
im Vergleich zu Amiodaron ein gunstigeres hAmodynamisches Profil und verbesserte
Uberlebensraten bei der Behandlung von Kammerflimmern aufweisen konnte. Klinische
Studien am Menschen haben eine vergleichbare Wirksamkeit wie Sotalol und Procainamid bei
der Unterdrickung ventrikularer Tachyarrhythmien gezeigt, mit dem zuséatzlichen Vorteil, dass
die Reaktion auf Nifekalant die Wirksamkeit von Sotalol vorhersagen kann.[6] Sein
einzigartiger Mechanismus, der sich auf die selektive |_Kr-Blockade ohne signifikante
Auswirkungen auf andere lonenkanéle oder adrenerge Rezeptoren konzentriert, positioniert es
als eine wertvolle Alternative in der Behandlung schwerer ventrikularer Arrhythmien,
insbesondere in Szenarien, in denen die negativen inotropen oder blutdrucksenkenden Effekte
anderer Wirkstoffe bedenklich sind.[3][8] Weitere klinische Studien sind erforderlich, um seine
Rolle in der Notfallmedizin vollstadndig zu etablieren.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Nifekalant? [synapse.patsnap.com]

2. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC
[pmc.ncbi.nlm.nih.gov]

3. Meta-analysis of the efficacy and safety of nifekalant in the conversion of atrial fibrillation -
PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Sotalol [bionity.com]

6. Comparison of efficacy of sotalol and nifekalant for ventricular tachyarrhythmias - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1678771?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21772943/
https://www.benchchem.com/product/b1678771?utm_src=pdf-body
https://www.benchchem.com/product/b1678771?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16636494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780521/
https://pubmed.ncbi.nlm.nih.gov/11912950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3139038/
https://pubmed.ncbi.nlm.nih.gov/21772943/
https://www.benchchem.com/product/b1678771?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-nifekalant
https://pmc.ncbi.nlm.nih.gov/articles/PMC3139038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3139038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780521/
https://www.researchgate.net/publication/226922886_Amiodaron_zur_Therapie_perioperativer_kardialer_Rhythmusstorungen
https://www.bionity.com/de/lexikon/Sotalol.html
https://pubmed.ncbi.nlm.nih.gov/16636494/
https://pubmed.ncbi.nlm.nih.gov/16636494/
https://pubmed.ncbi.nlm.nih.gov/21772943/
https://pubmed.ncbi.nlm.nih.gov/21772943/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

« 8. Antiarrhythmic effect of nifekalant on atrial tachyarrhythmia in four patients with severe
heart failure - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Kreuzvalidierung der antiarrhythmischen Wirkung von
Nifekalant bei verschiedenen Spezies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678771#cross-validation-of-nifekalant-s-
antiarrhythmic-effects-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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